Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Overview
Description
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a triazole ring fused to a pyridazine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research indicates its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, inhibiting their activity. This compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
- Triazolo[4,3-a]pyrazine derivatives
Comparison: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity compared to other triazolopyridazine derivatives .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-4-3-5-9-12(6)7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVJCQZZVNJKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504201 | |
Record name | Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-08-2 | |
Record name | Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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